2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl-
Description
Properties
CAS No. |
73512-51-3 |
|---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-chloro-1-(4,4-dimethyl-1,3-oxazinan-3-yl)ethanone |
InChI |
InChI=1S/C8H14ClNO2/c1-8(2)3-4-12-6-10(8)7(11)5-9/h3-6H2,1-2H3 |
InChI Key |
AOZWUKUEEAWLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCN1C(=O)CCl)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl-
General Synthetic Approaches for Oxazine Derivatives
Oxazine derivatives, including 2H-1,3-oxazines, are typically synthesized via cyclization reactions involving amino alcohols or phenolic precursors with acyl halides or chloroacetyl derivatives. The synthesis often involves:
- Formation of an intermediate carbamate or amide.
- Intramolecular cyclization to form the oxazine ring.
- Use of bases to facilitate cyclization and neutralize acidic by-products.
These steps can be performed in one-pot or multi-step procedures depending on the substituents and desired yields.
Specific Methods for 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl-
Reaction of Amino Alcohols with Chloroacetyl Chloride
A common method involves the reaction of an amino alcohol precursor with chloroacetyl chloride under controlled temperature conditions, typically in an inert solvent such as dioxane or methyl isobutyl ketone (MIBK), in the presence of a base such as sodium bicarbonate or potassium carbonate. The reaction proceeds via the formation of an amide intermediate followed by cyclization to the oxazine ring.
-
- The amino alcohol is dissolved in an anhydrous solvent.
- Chloroacetyl chloride is added dropwise at room temperature (~20-25°C) with stirring.
- The reaction mixture is refluxed for several hours (e.g., 6-8 hours) to promote cyclization.
- The reaction mixture is then cooled and poured into ice-cold water to precipitate the product.
- The solid is filtered, washed, and recrystallized from ethanol or other suitable solvents.
Base-Promoted Intramolecular Cyclization
In some protocols, after formation of the amide intermediate, an aqueous base such as KOH or NaOH is added to adjust the pH to alkaline conditions (pH ~11). This facilitates intramolecular cyclization to form the oxazine ring.
- The reaction mixture becomes biphasic, allowing extraction of the organic phase containing the oxazine.
- Subsequent stirring at elevated temperatures (20-50°C) promotes completion of cyclization.
- The product is isolated by filtration or solvent extraction.
This method is supported by patent literature describing similar cyclizations for benzoxazinones and related heterocycles.
One-Pot Mannich-Type Reactions
For some benzoxazine analogs, one-pot Mannich condensation reactions have been employed, involving phenols, formaldehyde, and amines. This method is advantageous for its simplicity and eco-friendliness, often using ionic liquids as solvents and catalysts.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amino alcohol + chloroacetyl chloride | Amino alcohol, chloroacetyl chloride, base (NaHCO3, K2CO3) | Reflux in MIBK or dioxane, 6-8 h | Single-step, good yields, straightforward | Requires controlled addition, moisture sensitive |
| Base-promoted cyclization | Amide intermediate, aqueous base (KOH, NaOH) | Room temperature to 50°C, 1-6 h | Efficient cyclization, easy isolation | Requires pH control, biphasic handling |
| One-pot Mannich condensation | Phenol, formaldehyde, amine, ionic liquid catalyst | Mild conditions, short times | Eco-friendly, avoids multistep synthesis | Limited to certain oxazine types |
Research Findings and Yield Data
- Yields for chloroacetylation followed by cyclization typically range from 55% to 70%, depending on purification and reaction scale.
- Refluxing with chloroacetyl chloride in the presence of potassium carbonate yields crystalline products with melting points consistent with literature values (e.g., 155-165°C for related benzoxazinones).
- The base-promoted cyclization step is critical for ring closure and can be optimized by adjusting temperature and base concentration.
Chemical Reactions Analysis
Types of Reactions: 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction can produce tetrahydrooxazine derivatives .
Scientific Research Applications
2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism by which 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 73512-51-3
- IUPAC Name : 3-(Chloroacetyl)tetrahydro-4,4-dimethyl-2H-1,3-oxazine
- Molecular Formula: C₈H₁₄ClNO₂
- Molecular Weight : 207.66 g/mol
This compound features a six-membered 1,3-oxazine ring with a tetrahydro backbone, substituted with a chloroacetyl group (-COCH₂Cl) at position 3 and two methyl groups at position 2. The chloroacetyl moiety introduces electrophilic reactivity, while the dimethyl groups enhance steric hindrance and ring stability .
Comparison with Structural Analogs
Morpholine, 4-(Chloroacetyl)-2,6-Dimethyl- (CAS 379254-90-7)
Key Similarities and Differences :
The morpholine derivative’s nitrogen atom enables coordination with metals or participation in acid-base reactions, whereas the oxazine’s oxygen-dominated structure favors electrophilic substitution. Both compounds share identical molecular formulas but differ in ring topology, leading to distinct physicochemical behaviors .
Tetrahydro-3-Hydroxy-4,4-Dimethyl-6-Phenyl-2H-1,3-Oxazine (CAS 203731-63-9)
Key Comparisons :
- Substituents : The hydroxy and phenyl groups in this analog replace the chloroacetyl group, significantly altering reactivity. The hydroxy group enables hydrogen bonding, while phenyl enhances aromatic interactions.
- Hazards : The chloroacetyl derivative likely poses higher toxicity (e.g., respiratory irritation, skin corrosion) due to the reactive Cl atom, whereas the hydroxy/phenyl variant may exhibit milder hazards (e.g., eye irritation) .
Biological Activity
2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C₈H₁₃ClN₂O
- Molecular Weight: 191.655 g/mol
- CAS Number: 73512-51-3
Synthesis
The synthesis of 2H-1,3-Oxazine derivatives typically involves the reaction of chloroacetyl chloride with appropriate amines or other nucleophiles. The synthetic pathway can be summarized as follows:
- Formation of Chloroacetyl Intermediate: Chloroacetyl chloride is reacted with a suitable tetrahydro derivative.
- Cyclization: The resulting product undergoes cyclization to form the oxazine ring.
Antimicrobial Activity
Research indicates that compounds containing the oxazine structure exhibit significant antimicrobial properties. For instance, a study evaluated various oxazine derivatives against bacterial strains and found that several exhibited minimum inhibitory concentrations (MIC) in the range of 6 to 12.5 µg/mL, indicating potent antimicrobial activity .
Antioxidant Properties
A series of studies have demonstrated the antioxidant capabilities of oxazine derivatives. In particular, compounds similar to 2H-1,3-Oxazine have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models .
Cytotoxicity
Cytotoxic studies on cancer cell lines suggest that certain derivatives of 2H-1,3-Oxazine possess selective cytotoxicity against tumor cells while exhibiting low toxicity towards non-cancerous cells. For example, compounds were tested on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) with varying degrees of effectiveness .
Structure-Activity Relationship (SAR)
The biological activity of 2H-1,3-Oxazine derivatives can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Chloro group | Enhances antimicrobial activity |
| Alkyl substitutions | Modulate lipophilicity and cell membrane penetration |
| Aromatic rings | Contribute to cytotoxicity and selectivity |
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various oxazine derivatives, it was found that those with halogen substitutions displayed higher antimicrobial activity against Gram-positive bacteria compared to their non-halogenated counterparts. This suggests that halogenation is a key factor in enhancing the biological efficacy of these compounds .
Case Study 2: Antioxidant Activity
A recent investigation into the antioxidant properties of oxazines revealed that specific structural features—such as the presence of hydroxyl groups—significantly increased their potency in scavenging free radicals. Compounds were tested using DPPH and FRAP assays, showing superior activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
